Ethyl 3-(5-chloropyridin-3-yl)-3-oxopropanoate
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Overview
Description
Ethyl 3-(5-chloropyridin-3-yl)-3-oxopropanoate is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a chloropyridine ring attached to an ethyl ester group. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(5-chloropyridin-3-yl)-3-oxopropanoate typically involves the reaction of 5-chloropyridine-3-carboxylic acid with ethyl acetoacetate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Commonly used catalysts include strong acids or bases, and the reaction is typically conducted at elevated temperatures to accelerate the process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(5-chloropyridin-3-yl)-3-oxopropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or other reduced derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-(5-chloropyridin-3-yl)-3-oxopropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 3-(5-chloropyridin-3-yl)-3-oxopropanoate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and the functional groups present. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(5-bromopyridin-3-yl)-3-oxopropanoate: Similar structure but with a bromine atom instead of chlorine.
Ethyl 3-(5-fluoropyridin-3-yl)-3-oxopropanoate: Contains a fluorine atom instead of chlorine.
Ethyl 3-(5-methylpyridin-3-yl)-3-oxopropanoate: Has a methyl group instead of chlorine.
Uniqueness
Ethyl 3-(5-chloropyridin-3-yl)-3-oxopropanoate is unique due to the presence of the chlorine atom, which imparts specific chemical reactivity and biological activity. The chlorine atom can participate in various substitution reactions, making the compound versatile for synthetic applications.
Biological Activity
Ethyl 3-(5-chloropyridin-3-yl)-3-oxopropanoate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anti-inflammatory properties. This article presents a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant research findings, and comparisons with similar compounds.
Chemical Structure and Properties
This compound has the molecular formula C10H10ClNO3 and features a pyridine ring substituted at the 5-position with chlorine. The presence of both an ester and a keto functional group enhances its reactivity and potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in inflammatory processes. Preliminary studies suggest that it may act as an inhibitor or modulator of certain biological pathways, although detailed kinetic studies are still necessary to elucidate these interactions fully.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been evaluated against various bacterial strains, showing promising results:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32–128 μg/ml |
Escherichia coli | 64–256 μg/ml |
Pseudomonas aeruginosa | 128–512 μg/ml |
These findings suggest that the compound could be developed as a lead candidate for antibiotic agents targeting resistant bacterial strains .
Anti-inflammatory Properties
In addition to its antimicrobial effects, this compound has shown potential anti-inflammatory activity. Studies have indicated that it may inhibit pro-inflammatory cytokines, which are crucial in the inflammatory response. This activity could be beneficial in treating conditions characterized by chronic inflammation, such as arthritis or inflammatory bowel disease .
Case Studies
- In Vitro Studies : A study evaluating the effects of this compound on human cell lines demonstrated a reduction in the expression of inflammatory markers when treated with varying concentrations of the compound. The results suggested a dose-dependent response, indicating that higher concentrations could more effectively downregulate inflammatory pathways.
- Animal Models : In vivo studies using murine models have shown that administration of this compound resulted in reduced edema and pain responses in models of acute inflammation. These findings support its potential therapeutic application in managing inflammatory diseases .
Comparison with Similar Compounds
This compound can be compared to other halogenated pyridine derivatives to assess its unique properties:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Ethyl 3-(6-bromopyridin-3-yl)-3-oxopropanoate | C10H10BrNO3 | Bromine substitution offers different reactivity |
Ethyl 3-(2-fluoropyridin-3-yl)-3-oxopropanoate | C10H10FNO3 | Fluorine substitution may enhance lipophilicity |
These comparisons highlight how variations in halogen substitution can influence biological activity and chemical behavior, making this compound a unique candidate for further exploration in drug development .
Properties
Molecular Formula |
C10H10ClNO3 |
---|---|
Molecular Weight |
227.64 g/mol |
IUPAC Name |
ethyl 3-(5-chloropyridin-3-yl)-3-oxopropanoate |
InChI |
InChI=1S/C10H10ClNO3/c1-2-15-10(14)4-9(13)7-3-8(11)6-12-5-7/h3,5-6H,2,4H2,1H3 |
InChI Key |
PYPFHFZVJLZRRM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CC(=CN=C1)Cl |
Origin of Product |
United States |
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